5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
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Overview
Description
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride typically involves the fluorination of 1,2,3,4-tetrahydroisoquinoline derivatives. Common synthetic routes include:
Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives with an acid chloride, followed by fluorination.
Pictet-Spengler Reaction: This involves the condensation of a β-phenylethylamine with an aldehyde, followed by cyclization and fluorination.
Industrial Production Methods: Industrial production often employs large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) and reagents like hydrogen fluoride (HF) are common in these processes .
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A non-fluorinated analog with similar structural features but different biological activities.
(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid: Another analog with distinct stereochemistry and biological properties.
Uniqueness: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWACETWUYPPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C(=CC=C2)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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